molecular formula C9H4N2O4 B14381553 6-Hydroxy-5-nitro-1-benzofuran-2-carbonitrile CAS No. 88220-73-9

6-Hydroxy-5-nitro-1-benzofuran-2-carbonitrile

Cat. No.: B14381553
CAS No.: 88220-73-9
M. Wt: 204.14 g/mol
InChI Key: SIIDNKRQDZMLAN-UHFFFAOYSA-N
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Description

6-Hydroxy-5-nitro-1-benzofuran-2-carbonitrile is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a hydroxyl group at the 6th position, a nitro group at the 5th position, and a carbonitrile group at the 2nd position on the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-nitro-1-benzofuran-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl aldehydes with nitriles under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid or a transition metal complex, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-nitro-1-benzofuran-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-5-nitro-1-benzofuran-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-nitro-1-benzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The carbonitrile group can participate in covalent bonding with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-1-benzofuran-2-carbonitrile
  • 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile
  • 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile

Uniqueness

6-Hydroxy-5-nitro-1-benzofuran-2-carbonitrile is unique due to the presence of both hydroxyl and nitro groups on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to other benzofuran derivatives .

Properties

CAS No.

88220-73-9

Molecular Formula

C9H4N2O4

Molecular Weight

204.14 g/mol

IUPAC Name

6-hydroxy-5-nitro-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C9H4N2O4/c10-4-6-1-5-2-7(11(13)14)8(12)3-9(5)15-6/h1-3,12H

InChI Key

SIIDNKRQDZMLAN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(OC2=CC(=C1[N+](=O)[O-])O)C#N

Origin of Product

United States

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